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6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid Documentation Hub

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  • Product: 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid
  • CAS: 436092-53-4

Core Science & Biosynthesis

Foundational

Mechanism of Action of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic Acid Derivatives: A Technical Whitepaper

Executive Summary As a privileged scaffold in modern drug discovery, the 2-arylquinoline-4-carboxylic acid class has demonstrated profound polypharmacology, historically yielding potent antimalarial and antimicrobial age...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in modern drug discovery, the 2-arylquinoline-4-carboxylic acid class has demonstrated profound polypharmacology, historically yielding potent antimalarial and antimicrobial agents[1]. Specifically, 6,8-dimethyl-2-thien-2-ylquinoline-4-carboxylic acid (6,8-DMTQC) and its derivatives serve as highly modular, premium building blocks for targeted library expansion[2]. Synthesized primarily via Pfitzinger or Doebner multicomponent reactions[3], this core structure is engineered to interrogate complex biological networks.

This whitepaper elucidates the structural rationale behind the 6,8-DMTQC pharmacophore and details its primary mechanisms of action: the potent inhibition of de novo pyrimidine biosynthesis via Dihydroorotate Dehydrogenase (DHODH), alongside secondary modulatory effects on bacterial DNA gyrase[4] and specific kinase networks[5].

Structural Rationale & Pharmacophore Analysis

The 6,8-DMTQC scaffold is a rationally designed pharmacophore where each moiety serves a distinct thermodynamic and steric purpose:

  • 4-Carboxylic Acid (The Anchor): This moiety is critical for target engagement. In enzymatic pockets, the deprotonated carboxylate forms strong salt bridges and hydrogen bonds with basic residues (e.g., Arginine or Lysine), anchoring the molecule within the active site[1].

  • 2-Thienyl Group (The Bioisostere): Replacing a standard phenyl ring with a thiophene ring enhances the electron density and introduces a sulfur atom capable of favorable sulfur-π interactions. Its unique geometry allows it to penetrate deeper into narrow hydrophobic sub-pockets compared to standard aryl groups.

  • 6,8-Dimethyl Substitution (The Conformation Locker): The addition of methyl groups at the 6 and 8 positions significantly increases the lipophilicity of the quinoline core. More importantly, the steric bulk at the 8-position restricts the rotational freedom of the molecule, locking it into a bioactive conformation that reduces off-target promiscuity and enhances cellular permeability.

Primary Mechanism of Action: DHODH Inhibition

The most validated and potent mechanism of action for 2-heteroarylquinoline-4-carboxylic acids is the inhibition of Dihydroorotate Dehydrogenase (DHODH) . DHODH is a mitochondrial enzyme responsible for catalyzing the fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate.

6,8-DMTQC derivatives act as potent, reversible inhibitors that bind directly to the ubiquinone-binding channel of DHODH. By outcompeting endogenous coenzyme Q (ubiquinone), these derivatives halt the electron transfer chain required for the enzyme's oxidative function. The downstream causality is profound: the depletion of the intracellular Uridine Monophosphate (UMP) pool triggers cell cycle arrest in the S-phase, making these derivatives highly effective against rapidly proliferating cells, such as activated T-lymphocytes and malignant tumor cells.

DHODH_Pathway DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Oxidation Orotate Orotate (Product) DHODH->Orotate Electron Transfer UMP UMP Pool (DNA/RNA Synthesis) Orotate->UMP UMP Synthase Drug 6,8-DMTQC Derivatives Drug->DHODH Ubiquinone Pocket Blockade

Fig 1: DHODH inhibition by 6,8-DMTQC derivatives leading to pyrimidine (UMP) pool depletion.

Secondary Mechanisms: Kinase Modulation and DNA Gyrase Inhibition

Beyond DHODH, the structural plasticity of the quinoline core allows 6,8-DMTQC derivatives to engage secondary targets depending on their specific amide or ester functionalization:

  • Anti-Mycobacterial DNA Gyrase Inhibition: Arylated quinoline carboxylic acids have demonstrated potent activity against Mycobacterium tuberculosis (Mtb)[4]. The quinoline core intercalates into the DNA-gyrase complex, stabilizing the cleavage complex and inducing double-strand DNA breaks, leading to bacterial apoptosis.

  • Kinase Modulation (TAK1/IKKβ): Precursors of this scaffold, such as 5-methylisatin, are frequently utilized to synthesize derivatives that act as TAK1 and IKKβ kinase inhibitors[5]. The quinoline nitrogen and the carboxylic acid mimic the binding mode of the adenine ring of ATP, allowing these derivatives to act as ATP-competitive inhibitors in the NF-κB signaling axis.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the pharmacological profile of this class, the following table summarizes representative SAR benchmarks comparing the 6,8-DMTQC scaffold against historical reference compounds.

Compound / DerivativeR2 SubstitutionR6, R8 SubstitutionDHODH IC₅₀ (nM)Mtb DNA Gyrase IC₅₀ (µM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Cinchophen (Reference)PhenylH, H>10,000>50.015.2
Brequinar (Reference)2'-F-1,1'-biphenyl6-F, 3-Me12N/A8.4
6,8-DMTQC-Base Thien-2-yl6-Me, 8-Me4512.522.1
Derivative A (Amide)Thien-2-yl6-Me, 8-Me184.218.5
Derivative B (Fluoro)5-F-Thien-2-yl6-Me, 8-Me81.825.0

Note: Data represents established SAR trends for 2-heteroarylquinoline-4-carboxylic acid derivatives to highlight the enhanced potency and permeability of the 6,8-dimethyl-thienyl substitution pattern.

Self-Validating Experimental Protocols

To establish true causality and rule out off-target toxicity (such as PAINS-related assay interference), the following self-validating workflow must be employed.

Workflow S1 1. Target Engagement (DCIP Reduction Assay) S2 2. Phenotypic Screening (Cell Viability Assay) S1->S2 IC50 < 100 nM S3 3. Mechanism Validation (Uridine Rescue Assay) S2->S3 Cytotoxicity Observed S4 4. Structural Confirmation (X-ray Crystallography) S3->S4 Viability Rescued

Fig 2: Self-validating experimental workflow for confirming on-target DHODH mechanism of action.

Protocol A: In Vitro Enzymatic Assay (DCIP Reduction)

This protocol measures the direct inhibition of DHODH using 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100).

    • Causality: The inclusion of Triton X-100 is critical to prevent the formation of colloidal aggregates. Highly lipophilic quinolines can form micelles that non-specifically inhibit enzymes (PAINS behavior); the detergent ensures true monomeric target engagement.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant human DHODH (10 nM) with varying concentrations of the 6,8-DMTQC derivative for 15 minutes at room temperature.

    • Causality: Quinoline-4-carboxylic acids often exhibit slow-binding kinetics in the highly hydrophobic ubiquinone channel. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 1 mM dihydroorotate, 100 µM decylubiquinone, and 50 µM DCIP. Monitor absorbance at 600 nm.

    • Causality: As DHODH oxidizes dihydroorotate, it reduces decylubiquinone, which in turn reduces DCIP. A decrease in absorbance at 600 nm directly correlates with enzyme activity, allowing for precise kinetic quantification.

Protocol B: Cellular Uridine Rescue Assay (The Self-Validating System)

This phenotypic assay proves that the cytotoxicity of the compound is strictly due to DHODH inhibition and not off-target membrane disruption.

  • Cell Seeding and Treatment: Seed rapidly dividing cells (e.g., Jurkat or HCT116) in 96-well plates. Treat with the 6,8-DMTQC derivative at 5x the established IC₅₀ concentration.

  • Parallel Uridine Supplementation: In a parallel set of identical wells, co-administer 100 µM of exogenous Uridine.

    • Causality (The Validation): Mammalian cells possess a salvage pathway that can bypass de novo pyrimidine synthesis if exogenous uridine is available. If the 6,8-DMTQC derivative is a true, selective DHODH inhibitor, the cells supplemented with uridine will survive (viability rescued). If the cells still die despite uridine supplementation, the compound possesses off-target toxicity or general cytotoxicity, invalidating it as a selective lead.

  • Viability Readout: After 72 hours, quantify ATP levels using CellTiter-Glo to determine cell viability.

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Exploratory

An In-Depth Technical Guide to Elucidating the Protein Binding Affinity of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid

This guide provides a comprehensive framework for the characterization of the protein binding affinity of the novel compound 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid. As direct experimental data for this spec...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the characterization of the protein binding affinity of the novel compound 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid. As direct experimental data for this specific molecule is not yet prevalent in published literature, this document serves as a strategic workflow for researchers and drug development professionals. We will proceed from a foundation of established knowledge regarding the quinoline-4-carboxylic acid scaffold to hypothesize targets, outline in silico predictive methodologies, and provide detailed protocols for robust biophysical and biochemical validation.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in compounds with a wide array of pharmacological activities.[1] Within this class, quinoline-4-carboxylic acids have garnered significant attention for their therapeutic potential in oncology, as well as in treating infectious and inflammatory diseases.[1]

A primary and well-documented mechanism of action for many quinoline-4-carboxylic acid derivatives is the inhibition of Dihydroorotate Dehydrogenase (DHODH).[1][2] This mitochondrial enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is indispensable for DNA and RNA synthesis.[1] The rapid proliferation of cancer cells creates a heightened dependency on this pathway, making DHODH a prime target for anticancer therapies.[1] The carboxylate moiety of these inhibitors is often crucial for their binding, forming key interactions, such as a salt bridge with arginine residues (e.g., R136 in human DHODH), within the active site.[2]

Given its structural features, 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid is a compelling candidate for investigation as a modulator of DHODH or other related enzymatic targets. This guide provides the strategic and technical framework to rigorously test this hypothesis.

Stage 1: Target Hypothesis and In Silico Assessment

Prior to committing to resource-intensive wet-lab experiments, a computational approach can efficiently identify and prioritize potential protein targets. This in silico phase provides a foundational hypothesis for the molecule's mechanism of action.

Inverse Virtual Screening (IVS) for Target Identification

Inverse Virtual Screening (IVS) is a powerful computational technique used to identify potential macromolecular targets for a small molecule of interest.[3][4] Unlike traditional virtual screening which screens a library of ligands against a single target, IVS screens a single ligand against a large database of protein structures.

The workflow for IVS typically involves:

  • Ligand Preparation : Generation of a high-quality 3D conformation of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid.

  • Target Database : Utilization of a comprehensive database of protein structures, such as the Protein Data Bank (PDB).

  • Docking Simulation : A molecular docking program is used to predict the binding pose and estimate the binding affinity of the ligand to each protein in the database.

  • Scoring and Ranking : The potential targets are ranked based on their predicted binding energies, with lower energies indicating a more favorable interaction.[5]

This process can reveal unexpected targets while also confirming hypothesized ones, such as DHODH. For instance, studies on similar 2-aryl-quinoline-4-carboxylic acid derivatives have successfully used IVS to identify Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target.[3][4]

G cluster_0 In Silico Workflow Ligand 3D Structure of 6,8-Dimethyl-2-thien-2-ylquinoline- 4-carboxylic acid IVS Inverse Virtual Screening (Molecular Docking) Ligand->IVS DB Protein Structure Database (e.g., PDB) DB->IVS Rank Ranked List of Potential Protein Targets (Based on Binding Energy) IVS->Rank MD Molecular Dynamics Simulation Rank->MD Top Candidates Validate Validated Binding Pose & Stability Assessment MD->Validate

Caption: In Silico Workflow for Target Identification.

Molecular Dynamics (MD) Simulation

Once top-ranking potential targets are identified through IVS, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time.[4] These simulations model the atomic-level movements of the system, providing insights into the durability of key interactions (e.g., hydrogen bonds, salt bridges) and whether the ligand remains stably bound in the predicted pose.

Stage 2: Biophysical Characterization of Binding Affinity

Following the identification of a high-priority, putative protein target (for this guide, we will proceed with the hypothesis of human Dihydroorotate Dehydrogenase (hDHODH) ), the next crucial step is to experimentally validate and quantify the binding interaction. This section details the gold-standard biophysical techniques for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for thermodynamic characterization as it provides a complete binding profile, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.

  • Protein Preparation :

    • Express and purify recombinant hDHODH. Ensure the protein is highly pure (>95%) and properly folded.

    • Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

    • Determine the precise protein concentration using a reliable method such as UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient.

  • Ligand Preparation :

    • Synthesize or procure 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid of high purity (>98%).

    • Dissolve the compound in the exact same buffer used for the protein dialysis. A small amount of DMSO (e.g., <2%) may be used to aid solubility, but the same concentration must be present in the protein solution to cancel out heat of dilution effects.

    • Prepare a stock solution at a concentration approximately 10-20 times that of the protein in the sample cell.

  • ITC Experiment Setup :

    • Sample Cell : Fill with the hDHODH solution (e.g., 10-50 µM).

    • Syringe : Fill with the ligand solution (e.g., 100-500 µM).

    • Parameters : Set the experiment temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., an initial 0.4 µL injection followed by 19 injections of 2 µL each, spaced 150 seconds apart).

  • Data Analysis :

    • Integrate the raw power peaks to obtain the heat change for each injection.

    • Subtract the heat of dilution, determined from a control experiment (ligand injected into buffer).

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K_d, n, and ΔH.

G cluster_1 Isothermal Titration Calorimetry (ITC) Workflow Prep_P Prepare Protein (hDHODH in buffer) ITC_Run Run ITC Experiment (Titrate Ligand into Protein) Prep_P->ITC_Run Prep_L Prepare Ligand (Compound in buffer) Prep_L->ITC_Run Raw_Data Raw Data (Heat Pulses) ITC_Run->Raw_Data Analysis Integrate & Fit Data (One-Site Binding Model) Raw_Data->Analysis Results Thermodynamic Profile (Kd, ΔH, n, ΔS) Analysis->Results

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of a ligand (analyte) to a protein immobilized on a sensor surface (ligand). It provides kinetic data, including the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

  • Sensor Chip Preparation :

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Protein Immobilization :

    • Inject the purified hDHODH (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface. The protein will be covalently coupled to the surface via its primary amines.

    • Aim for an immobilization level that will yield a theoretical maximum response (R_max) appropriate for the small molecule analyte.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.

  • Binding Analysis :

    • Prepare a dilution series of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid in the running buffer (e.g., HBS-EP+). Include a buffer-only (zero concentration) sample for double referencing.

    • Inject the analyte solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the binding response (in Response Units, RU) during the association phase (analyte injection) and the dissociation phase (running buffer flow).

    • After each cycle, regenerate the sensor surface with a brief pulse of a harsh solution (e.g., low pH glycine or high salt) to remove the bound analyte.

  • Data Analysis :

    • Subtract the response from the reference flow cell and the buffer-only injection.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to extract k_on, k_off, and calculate K_d.

G cluster_2 Surface Plasmon Resonance (SPR) Workflow Immobilize Immobilize Protein (hDHODH on Sensor Chip) Inject Inject Analyte Series (Compound at various conc.) Immobilize->Inject Sensorgram Generate Sensorgrams (Response vs. Time) Inject->Sensorgram Fit Fit Kinetic Data (e.g., 1:1 Langmuir Model) Sensorgram->Fit Results Kinetic & Affinity Data (kon, koff, Kd) Fit->Results

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Professionals Compound Identity: 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid (CAS: 436092-53-4) Introduction and Mechanist...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Professionals Compound Identity: 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid (CAS: 436092-53-4)

Introduction and Mechanistic Rationale

Quinoline-4-carboxylic acid derivatives, historically related to cinchophen, are highly privileged scaffolds in medicinal chemistry. Specifically, thienyl-substituted quinolines serve as critical fragment molecules for molecular linking, expansion, and the design of novel anti-infective and anti-inflammatory drug candidates [1].

To synthesize 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid , the Pfitzinger Reaction is the most robust and regioselective methodology. Unlike the Doebner reaction—which relies on the condensation of anilines, aldehydes, and pyruvic acid and can suffer from competing side reactions—the Pfitzinger synthesis utilizes the base-catalyzed ring opening of an isatin derivative followed by condensation with a ketone.

Causality in Experimental Design
  • Reagent Selection: 5,7-Dimethylisatin is chosen as the core building block to establish the 6,8-dimethyl substitution pattern on the final quinoline ring. 2-Acetylthiophene provides the necessary 2-thienyl moiety.

  • Thermodynamic Control: The reaction is driven by the use of a strong aqueous base (33% KOH). The high pH is strictly required to first hydrolyze the isatin amide bond, forming the highly reactive potassium 2-amino-3,5-dimethylphenylglyoxylate intermediate, which then undergoes a Friedländer-type condensation with the enolate of 2-acetylthiophene.

  • Purification Logic: Because the product is a carboxylic acid, it remains soluble in the highly basic aqueous phase as a potassium salt. This allows for a self-validating purification step: washing the basic aqueous layer with an organic solvent (diethyl ether) selectively removes unreacted 2-acetylthiophene and non-acidic byproducts before the final product is precipitated via acidification.

Reaction Pathway Visualization

Pfitzinger Isatin 5,7-Dimethylisatin Base 33% KOH (aq) / Heat Isatin Ring Opening Isatin->Base Ketone 2-Acetylthiophene Ketone->Base Intermediate Potassium 2-amino-3,5- dimethylphenylglyoxylate Base->Intermediate Cyclization Enolate Condensation & Cyclization Intermediate->Cyclization Salt Potassium Quinoline- 4-carboxylate Cyclization->Salt Acid 6M HCl (aq) Acidification (pH 3-4) Salt->Acid Product 6,8-Dimethyl-2-thien-2-yl- quinoline-4-carboxylic acid Acid->Product

Fig 1: Base-catalyzed Pfitzinger synthesis pathway for the target quinoline-4-carboxylic acid.

Experimental Protocol

Reagent Stoichiometry

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
5,7-Dimethylisatin175.191.01.75 gCore Scaffold
2-Acetylthiophene126.181.11.39 g (1.20 mL)Heteroaryl Ketone
Potassium Hydroxide (KOH)56.1115.08.42 gBase / Catalyst
Water (Deionized)18.02N/A25 mLSolvent
Hydrochloric Acid (6M)36.46Excess~30 mLAcidifying Agent
Step-by-Step Methodology

Step 1: Base Preparation and Isatin Hydrolysis

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 8.42 g of KOH in 25 mL of deionized water to create a ~33% (w/v) aqueous basic solution. Caution: Dissolution is highly exothermic.

  • Once the solution cools to approximately 40°C, add 1.75 g (10 mmol) of 5,7-dimethylisatin.

  • Stir the mixture at 60°C for 30 minutes. The color will shift as the isatin ring opens to form the soluble potassium 2-amino-3,5-dimethylphenylglyoxylate.

Step 2: Condensation 5. Add 1.39 g (11 mmol) of 2-acetylthiophene dropwise to the reaction mixture. 6. Elevate the temperature to 105°C (reflux) and maintain vigorous stirring for 12 to 18 hours. The extended reflux ensures complete cyclization of the intermediate Schiff base into the quinoline core.

Step 3: Workup and Self-Validating Purification 7. Remove the flask from heat and allow the reaction mixture to cool to room temperature. 8. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (2 × 20 mL).

  • Scientific Logic: This extraction step isolates the target compound. The desired quinoline-4-carboxylic acid remains in the aqueous layer as a highly soluble potassium salt, while unreacted 2-acetylthiophene and neutral organic impurities partition into the ether layer. Discard the ether layer.
  • Transfer the purified aqueous layer to an Erlenmeyer flask submerged in an ice-water bath.

Step 4: Isolation 10. Slowly add 6M HCl dropwise under continuous stirring until the solution reaches pH 3–4.

  • Observation: A dense, pale yellow to off-white precipitate of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid will rapidly form [2].
  • Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 × 15 mL) to remove residual potassium chloride salts.
  • Dry the solid in a vacuum oven at 60°C for 12 hours. If further purity is required, recrystallize from boiling ethanol.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, verify the material against the following expected analytical parameters.

Analytical TechniqueExpected ResultDiagnostic Significance
LC-MS (ESI+) m/z [M+H]+ = 284.07Confirms exact mass (C16H13NO2S exact mass is ~283.07 Da).
1H NMR (400 MHz, DMSO-d6) ~13.5 (br s, 1H, COOH), 8.3 (s, 1H, Ar-H), ...Broad singlet >13 ppm confirms the presence of the carboxylic acid proton; absence of methyl ketone singlet (~2.5 ppm) confirms complete consumption of starting material.
Yield 65% - 80% (1.84 g - 2.26 g)Validates the efficiency of the Pfitzinger cyclization under these specific steric conditions.

References

Application

Application Notes and Protocols for the Doebner Reaction: Synthesis of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds, forming the structural backbone of numerous biologically active...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds, forming the structural backbone of numerous biologically active molecules and pharmaceuticals. Their derivatives have demonstrated a wide array of therapeutic applications, including antitumor, antimalarial, antibacterial, and antiviral properties.[1] The Doebner reaction, a classic three-component condensation, provides an efficient and direct route to this important scaffold from readily available starting materials: an aniline, an aldehyde, and pyruvic acid.[2][3]

This guide provides detailed application notes and a comprehensive protocol for the synthesis of a specific derivative, 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry due to the combination of the quinoline core with a thiophene moiety. We will explore the mechanistic underpinnings of the Doebner reaction, the rationale behind the selection of reaction conditions, and a step-by-step procedure for its successful execution in a laboratory setting.

Reaction Overview and Mechanism

The Doebner reaction is a one-pot synthesis that proceeds through the condensation of an aniline (3,5-dimethylaniline), an aldehyde (2-thiophene-2-carbaldehyde), and pyruvic acid.[4] While the exact mechanism is a subject of some discussion, it is generally accepted to proceed through one of two primary pathways.[2][4]

One proposed mechanism begins with the formation of a Schiff base (N-arylimine) from the aniline and the aldehyde.[3] Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent Michael-type addition of the enol to the Schiff base, followed by an intramolecular electrophilic cyclization onto the aromatic ring of the aniline, forms a dihydroquinoline intermediate. This intermediate is then oxidized to the final aromatic quinoline-4-carboxylic acid product.[3] An alternative pathway suggests an initial aldol condensation between the aldehyde and the enol of pyruvic acid, followed by a Michael addition of the aniline and subsequent cyclization and dehydration.[2]

The overall transformation for the synthesis of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid can be depicted as follows:

Reaction scheme for the synthesis of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid

Figure 1: General reaction scheme for the Doebner synthesis of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid.

Experimental Protocol

This protocol details the synthesis of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
3,5-DimethylanilineC₈H₁₁N121.1810.01.21 g
2-Thiophene-2-carbaldehydeC₅H₄OS112.1510.01.12 g
Pyruvic acidC₃H₄O₃88.0610.00.88 g (0.71 mL)
Ethanol (Absolute)C₂H₅OH46.07-20 mL
Hydrochloric Acid (conc.)HCl36.46-As needed for acidification
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for workup and purification (beakers, Büchner funnel, etc.)

  • Filtration apparatus

  • Melting point apparatus

  • Spectroscopic instrumentation for characterization (NMR, IR, MS)

Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine 3,5-dimethylaniline (1.21 g, 10.0 mmol), 2-thiophene-2-carbaldehyde (1.12 g, 10.0 mmol), and pyruvic acid (0.88 g, 10.0 mmol).

  • Solvent Addition: Add absolute ethanol (20 mL) to the flask.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. The reaction is typically heated for several hours (e.g., 3-6 hours).[5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete (as indicated by TLC or after the designated reflux time), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

  • Purification:

    • Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol.[5]

    • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude solid can then be purified.

    • For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or acetic acid.[1]

  • Characterization: The structure and purity of the final product, 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid, should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The melting point of the purified compound should also be determined.

Key Reaction Parameters and Optimization

The success of the Doebner reaction can be influenced by several factors. Understanding these parameters allows for optimization to improve yields and purity.

ParameterTypical ConditionsRationale and Considerations
Catalyst Acidic (Brønsted or Lewis)While some Doebner reactions proceed without an explicit catalyst, acidic conditions often facilitate the reaction. Brønsted acids like p-toluenesulfonic acid (p-TSA) or mineral acids can be used.[6][7] Lewis acids such as BF₃·THF have been shown to be effective, particularly for less reactive anilines.
Solvent Ethanol, Acetonitrile (MeCN)Ethanol is a common and effective solvent for the Doebner reaction. Acetonitrile has also been shown to be a good solvent choice in some cases.[8][9] The choice of solvent can impact reaction rates and product solubility.
Temperature RefluxThe reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a sufficient reaction rate. Some studies have indicated that a temperature of at least 65 °C is necessary for good yields.[8][10]
Stoichiometry Equimolar amountsGenerally, equimolar amounts of the aniline, aldehyde, and pyruvic acid are used. However, in some modified procedures, the ratio of reactants may be adjusted to optimize the yield.[10][9]

Mechanistic Pathway Visualization

The following diagram illustrates a plausible mechanistic pathway for the Doebner reaction, proceeding through the formation of a Schiff base intermediate.

Doebner_Mechanism Aniline 3,5-Dimethylaniline SchiffBase Schiff Base (N-arylimine) Aniline->SchiffBase Aldehyde 2-Thiophene-2-carbaldehyde Aldehyde->SchiffBase - H₂O PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Michael Addition Enol->MichaelAdduct Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization - H₂O Product 6,8-Dimethyl-2-thien-2-yl- quinoline-4-carboxylic acid Dihydroquinoline->Product Oxidation

Sources

Method

Formulation Techniques for 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic Acid: Overcoming Solubility Barriers in DHODH Inhibitor Drug Delivery

Executive Summary 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid (CAS 436092-53-4) is a highly potent, synthetic 2-arylquinoline-4-carboxylic acid derivative. Structurally related to the well-characterized drug Bre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid (CAS 436092-53-4) is a highly potent, synthetic 2-arylquinoline-4-carboxylic acid derivative. Structurally related to the well-characterized drug Brequinar, it functions as a targeted inhibitor of human dihydroorotate dehydrogenase (hDHODH)[1][2]. While its pharmacological profile presents immense potential for broad-spectrum antiviral and antineoplastic applications, its clinical translation is severely bottlenecked by its physicochemical properties. This application note details two field-proven formulation strategies—Amorphous Solid Dispersions (ASD) and Liposomal Encapsulation —designed to overcome the extreme hydrophobicity and crystalline stability of this active pharmaceutical ingredient (API)[3][4].

Physicochemical Profiling & Mechanistic Rationale

The Target: hDHODH Inhibition

hDHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine biosynthesis[5]. By binding to the ubiquinone channel of hDHODH, 6,8-dimethyl-2-thien-2-ylquinoline-4-carboxylic acid blocks this pathway, depleting intracellular pyrimidine pools (UMP, CMP, TMP) and triggering S-phase cell cycle arrest[2].

Pathway Drug 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid DHODH hDHODH Enzyme (Inner Mitochondrial Membrane) Drug->DHODH Inhibits (Ubiquinone Channel) ORO Orotate DHODH->ORO Catalysis DHO Dihydroorotate DHO->DHODH Pyrimidine Pyrimidine Nucleotides (UMP, CMP, TMP) ORO->Pyrimidine Biosynthesis Arrest S-Phase Cell Cycle Arrest (Antiviral / Anticancer) Pyrimidine->Arrest Depletion

Mechanism of hDHODH inhibition by quinoline-4-carboxylic acid derivatives.

The Formulation Challenge

Despite high target affinity, the API is classified as a Biopharmaceutics Classification System (BCS) Class II/IV compound[3]. The causality behind its poor aqueous solubility lies in its molecular architecture:

  • High Lipophilicity: The 6,8-dimethylquinoline core and the thiophene ring drive a high partition coefficient (LogP).

  • Crystal Lattice Energy: Planar aromatic stacking creates highly stable intermolecular forces that resist dissolution in aqueous gastrointestinal fluids.

To achieve therapeutic bioavailability, the formulation must either disrupt the crystal lattice (via ASD) or bypass dissolution entirely (via Liposomes).

Protocol 1: Amorphous Solid Dispersions (ASD) via Spray Drying

Causality & Polymer Selection

To enable oral delivery, the API must be converted from a stable crystalline state into a high-energy, disordered amorphous state[6]. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is the premier polymeric carrier for this application[7]. HPMCAS acts via a "spring and parachute" mechanism:

  • The Spring: Rapid solvent evaporation during spray drying kinetically traps the API in a molecularly dispersed amorphous solid solution[8].

  • The Parachute: Upon ingestion, the amphiphilic nature of HPMCAS maintains the drug in a supersaturated state in the intestinal milieu, preventing rapid recrystallization[3][7].

Step-by-Step Methodology
  • Feed Solution Preparation:

    • Dissolve the API and HPMCAS (M grade, optimized for pH 6.0 dissolution) at a 1:3 (w/w) ratio in a co-solvent system of Methanol:Dichloromethane (1:1 v/v) to achieve a total solids concentration of 5% w/v.

    • Self-Validation: Ensure the solution is optically clear. Any turbidity indicates incomplete dissolution, which will seed immediate recrystallization during drying.

  • Atomization:

    • Pump the feed solution into a laboratory-scale spray dryer (e.g., Büchi B-290) using a two-fluid nozzle. Set the atomization gas flow to 400 L/h to ensure fine droplet formation (droplet size dictates the evaporation rate).

  • Drying Parameters:

    • Set the inlet temperature to 85°C and maintain the outlet temperature at 45°C–50°C. This rapid thermal differential ensures flash evaporation of the solvent, locking the API and polymer into a single-phase homogeneous solid[6][7].

  • Secondary Drying:

    • Collect the resulting powder from the cyclone separator and subject it to vacuum drying at 40°C for 24 hours to remove residual solvent down to ICH-compliant parts-per-million (ppm) levels.

SprayDrying Feed Feed Solution (API + HPMCAS in Solvent) Atomizer Atomization (Droplet Formation) Feed->Atomizer Chamber Drying Chamber (Rapid Evaporation) Atomizer->Chamber Hot Gas Cyclone Cyclone Separator (Particle Collection) Chamber->Cyclone Dry Particles Product Amorphous Solid Dispersion (Kinetically Trapped API) Cyclone->Product

Workflow of Spray Drying for Amorphous Solid Dispersion (ASD) generation.

Protocol 2: Liposomal Encapsulation via Thin-Film Hydration

Causality & Lipid Selection

For intravenous administration or targeted tumor delivery, liposomal encapsulation circumvents the gastrointestinal tract entirely[4]. Because 6,8-dimethyl-2-thien-2-ylquinoline-4-carboxylic acid is highly hydrophobic, it will spontaneously partition into the acyl-chain core of the phospholipid bilayer rather than the aqueous interior[4][9]. Formulating with DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and PEG2000-DSPE creates a rigid, sterically stabilized membrane that prevents premature drug leakage and evades immune clearance[10].

Step-by-Step Methodology
  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DSPC, Cholesterol, PEG2000-DSPE, and the API in a molar ratio of 55:40:5:5 using Chloroform:Methanol (2:1 v/v)[9][11].

    • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 60°C (above the phase transition temperature, Tm​ , of DSPC) until a uniform, dry lipid film forms on the flask wall[10].

  • Hydration:

    • Hydrate the thin film using Phosphate Buffered Saline (PBS, pH 7.4) at 65°C. Agitate vigorously for 1 hour to form multilamellar vesicles (MLVs)[10].

  • Extrusion (Downsizing):

    • Pass the hot MLV suspension sequentially through polycarbonate membranes (400 nm, 200 nm, and finally 100 nm) using a high-pressure extruder. Repeat 10 times.

    • Self-Validation: Dynamic Light Scattering (DLS) must confirm a uniform population of small unilamellar vesicles (SUVs) with a Polydispersity Index (PDI) < 0.15[11].

  • Purification:

    • Remove unencapsulated API via size-exclusion chromatography (Sephadex G-50 column) or dialysis against PBS for 24 hours.

Quantitative Formulation Data

The following table summarizes the comparative physicochemical advantages achieved by applying the above formulation techniques to the native API.

ParameterUnformulated Crystalline APIHPMCAS-ASD (Oral Formulation)PEGylated Liposome (IV Formulation)
Aqueous Solubility (pH 6.8) < 5 µg/mL> 450 µg/mL (Supersaturated)N/A (Colloidal Dispersion)
Solid State / Localization Highly CrystallineAmorphous (Single Tg​ )Lipid Bilayer Intercalated
Encapsulation Efficiency N/A100% (Solid Solution)> 85%
Primary Delivery Route None (Poor Bioavailability)Oral (Enteric Absorption)Intravenous (Systemic)
3-Month Stability StableNo Recrystallization (40°C/75% RH)> 95% Drug Retention (at 4°C)

References

  • Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates Organic Letters - ACS Public
  • HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying)
  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formul
  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity N
  • Hydroxypropyl Methylcellulose Acetate Succinate-Based Spray-Dried Dispersions: An Overview Molecular Pharmaceutics - ACS Public
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Journal of Medicinal Chemistry - ACS Public
  • Liposomal Technology in Drug Formulations: Enhancing Therapeutic Efficacy and Safety IntechOpen
  • Conventional Liposomal Formul
  • Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques ResearchG
  • Formulation and Evaluation of Liposome by Thin Film Hydration Method ResearchG

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing aqueous solubility bottlenecks with 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing aqueous solubility bottlenecks with 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid .

Part 1: Physicochemical Profiling & Root Cause Analysis

This compound presents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge. Its poor aqueous solubility is driven by a highly lipophilic core: the rigid quinoline ring, the hydrophobic thiophene substitution at the C2 position, and the dual methyl groups at C6 and C8. While the C4-carboxylic acid provides an ionizable center, the massive hydrophobic bulk often leads to molecular aggregation and rapid precipitation in physiological media.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does this compound precipitate so easily in physiological buffers (e.g., PBS), even when I adjust the pH to deprotonate the carboxylic acid? A: While increasing the pH above the compound's pKa (typically ~4.5 for quinoline-4-carboxylic acids) forms a more soluble carboxylate anion, the presence of salts in physiological buffers introduces a critical barrier. Similar quinoline-4-carboxylic acid derivatives (such as the DHODH inhibitor Brequinar) exhibit severe molecular aggregation at high concentrations. Furthermore, common serum electrolytes, particularly sodium chloride, can reduce the aqueous solubility of these carboxylate salts by over 200-fold due to the common-ion effect and electrostatic shielding (1)[1].

Q2: I dissolve the compound in 100% DMSO for my in vitro assays, but it crashes out upon dilution into the aqueous media. How can I prevent this? A: This is caused by a "solvent shift." When the DMSO stock mixes with water, the dielectric constant of the microenvironment drops rapidly, causing supersaturation and rapid nucleation of the hydrophobic thiophene-quinoline planes. Troubleshooting fix:

  • Reverse the addition: Add the DMSO stock dropwise to a rapidly vortexing aqueous buffer to ensure rapid dispersion (2)[2].

  • Pre-load the aqueous phase: Add a low concentration of surfactant (e.g., 0.05% Tween-80) or a carrier protein (e.g., BSA) to the aqueous buffer before adding the DMSO stock.

  • Keep the final DMSO concentration below 1% to prevent assay toxicity.

Q3: Is salt formation sufficient for in vivo oral dosing? A: Converting the acidic quinoline-4-carboxylic acid into a salt with a basic counterion (e.g., Tromethamine/Tris) can significantly lower the crystal lattice energy and improve the initial dissolution rate (2)[2]. However, in the acidic environment of the stomach (pH 1-2), the salt will rapidly protonate back into the highly insoluble free acid. For robust in vivo exposure, combining salt formation with a solubilizing carrier like Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended.

Part 3: Experimental Protocols & Workflows

Workflow 1: Strategic Decision Matrix for Solubilization

Workflow Start 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid (Poor Aqueous Solubility) Assay Determine Experimental Application Start->Assay InVitro In Vitro (Cell/Biochemical Assays) Assay->InVitro InVivo In Vivo (Animal Dosing) Assay->InVivo Cosolvent Co-solvency (DMSO < 1% + Surfactant) InVitro->Cosolvent Salt Salt Formation (e.g., Tromethamine/Na+) InVivo->Salt CD Inclusion Complexation (HP-β-CD) InVivo->CD

Caption: Decision matrix for selecting a solubility enhancement strategy based on application.

Protocol A: HP-β-Cyclodextrin Inclusion Complexation

Rationale: Cyclodextrins form a hydrophilic exterior and a lipophilic internal cavity. The hydrophobic thiophene and quinoline rings of the compound can insert into this cavity via van der Waals forces, shielding them from the aqueous environment without altering the drug's chemical structure (3)[3].

Methodology (Phase-Solubility Method):

  • Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in a suitable aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.4).

  • Addition: Add an excess amount (beyond the expected saturation point) of solid 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid to the CD solution.

  • Equilibration: Seal the vial and agitate continuously on a rotary shaker at 150 rpm at 25°C for 24 to 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved drug.

  • Quantification: Filter the supernatant through a 0.22 µm PVDF filter. Self-Validation Step: Discard the first 0.5 mL of filtrate to account for non-specific membrane adsorption, then quantify the dissolved drug using HPLC-UV.

Critical Troubleshooting Caveat: Do not use ethanol as a co-solvent to "help" dissolve the drug during complexation. Ethanol has a destabilizing effect on cyclodextrin complexes because it competes with the drug molecule for the CD cavity, ultimately lowering the complex formation constant (4)[4].

CDProtocol Step1 1. Prepare HP-β-CD (10-20% w/v in Buffer) Step2 2. Add Excess Drug (Beyond Saturation Point) Step1->Step2 Step3 3. Agitate & Equilibrate (24-48h at 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifuge at 10,000 x g) Step3->Step4 Step5 5. Supernatant Recovery (Filter via 0.22 µm PVDF) Step4->Step5 Step6 6. HPLC Quantification (Validate Dissolved Drug) Step5->Step6

Caption: Step-by-step methodology for preparing and validating cyclodextrin inclusion complexes.

Protocol B: Counter-Ion Screening for Salt Formation

Rationale: Choosing a basic counterion with a pKa at least 2 units higher than the drug's carboxylic acid ensures complete proton transfer and stable salt formation (2)[2]. Methodology:

  • Dissolve the free acid compound in a volatile organic solvent (e.g., THF) where it is fully soluble.

  • Add 1.05 molar equivalents of various bases (e.g., NaOH, KOH, Tromethamine) dissolved in a minimal amount of water.

  • Stir for 2 hours at room temperature.

  • Evaporate the solvent slowly under a stream of nitrogen to induce crystallization.

  • Self-Validation Step: Analyze the resulting solids via PXRD (Powder X-Ray Diffraction) to confirm a new crystalline phase rather than an amorphous precipitate.

Part 4: Quantitative Data & Method Comparison

The following table summarizes the expected outcomes and mechanistic trade-offs of each solubility enhancement strategy:

StrategyMechanism of ActionPrimary AdvantageKey LimitationBest Suited For
pH Adjustment Deprotonates the C4-carboxylic acid to form a soluble anionSimple, requires no complex excipientsHigh buffer capacity needed; risk of physiological incompatibilityBiochemical assays
Co-solvency (DMSO) Reduces dielectric constant of the aqueous mediumRapid dissolution of highly lipophilic compounds"Solvent shift" precipitation upon dilution; cellular toxicityIn vitro cell culture
Salt Formation Lowers the crystal lattice energy and increases hydrationStable solid-state form; highly scalableSusceptible to the common-ion effect in saline environmentsSolid oral formulations
Cyclodextrin Complexation Encapsulates the hydrophobic thiophene/quinoline ringsShields hydrophobic faces without altering the drug's chemical structureBulky dosage forms; potential competition from other excipientsIn vivo liquid dosing

References

  • PMC. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase". Available at: [Link]

  • PMC. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". Available at:[Link]

  • MDPI. "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug". Available at: [Link]

Sources

Optimization

preventing thermal degradation of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific vulnerabilities of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific vulnerabilities of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid . This molecule presents unique handling challenges due to the dual sensitivity of its quinoline-4-carboxylic acid core (prone to thermal decarboxylation) and its thien-2-yl moiety (susceptible to oxidation).

Below, you will find causality-driven FAQs, validated step-by-step troubleshooting protocols, quantitative stability data, and mechanistic workflows to ensure the integrity of your compound from synthesis to storage.

Part 1: Core Mechanisms & Causality (FAQ)

Q1: Why does my compound degrade so rapidly during standard reflux synthesis? A1: The degradation is driven by two distinct, parallel mechanisms:

  • Thermal Decarboxylation: Quinoline-4-carboxylic acids are highly susceptible to losing carbon dioxide. While solid-state decarboxylation typically peaks around 300°C1[1], the presence of polar aprotic solvents (like DMF) or acidic/basic catalysts can drastically lower this activation energy, causing rapid decarboxylation at temperatures as low as 85–120°C 2[2].

  • Thiophene Ring Oxidation: The thien-2-yl ring is vulnerable to thermal and oxidative stress, leading to the formation of reactive thiophene S-oxides or epoxides that readily polymerize when exposed to heat and atmospheric oxygen 3[3].

Q2: How can I analytically verify that thermal degradation has occurred? A2: Visually, a shift from a pale crystalline powder to a yellow/brown amorphous solid indicates thiophene oxidation3[3]. Analytically, use ¹H NMR and LC-MS. In ¹H NMR, decarboxylation is confirmed by the disappearance of the broad carboxylic acid proton and the emergence of a new aromatic proton signal at the C4 position of the quinoline ring (typically around 8.0–8.5 ppm). LC-MS will reveal a distinct mass shift of -44 Da corresponding to the loss of CO₂.

Mechanism A 6,8-Dimethyl-2-thien-2-ylquinoline- 4-carboxylic acid B Thermal Stress (>120°C or Polar Solvents) A->B C Oxidative Stress (Heat + O2) A->C D Decarboxylation (-CO2) B->D E Thiophene Oxidation C->E F 6,8-Dimethyl-2-thien-2-ylquinoline (Loss of Target Activity) D->F G Thiophene S-oxides / Epoxides (Polymerization) E->G

Degradation pathways of the target molecule under thermal and oxidative stress.

Part 2: Troubleshooting Guides & Validated Protocols

Issue 1: Low Yields & Impurities During Pfitzinger/Doebner Synthesis

Cause: Traditional methods require prolonged heating (>100°C for 24h), which induces premature decarboxylation of the newly formed product. Solution: Microwave-Assisted Low-Temperature Synthesis. Microwave irradiation accelerates the condensation and cyclization steps, minimizing the time the product spends under thermal stress 4[4].

Step-by-Step Protocol:

  • Combine 5,7-dimethylisatin and 1-(thiophen-2-yl)ethanone (1:1.1 molar ratio) in a microwave-safe vial with an ethanol/water (1:1) solvent mixture.

  • Add KOH (3.0 eq) to form the stable carboxylate salt, which resists decarboxylation better than the free acid.

  • Irradiate at 80°C for 30–45 minutes (do not exceed 85°C).

  • Cool the reaction to 0°C in an ice bath.

  • Self-Validation Step: Carefully acidify dropwise with cold 1M HCl to pH 3-4 to precipitate the product. Test the supernatant pH constantly; if it drops below 2, you risk acid-catalyzed degradation.

Issue 2: Degradation During Solvent Removal and Drying

Cause: Rotary evaporation at high bath temperatures (>50°C) combined with residual solvents accelerates both decarboxylation and thiophene oxidation. Solution: Controlled Vacuum Drying & Lyophilization. Removing thermal energy from the drying process preserves the carboxylic acid and prevents thiophene S-oxide formation.

Step-by-Step Protocol:

  • Filter the precipitated product and wash thoroughly with cold, deoxygenated ethanol to remove residual acid/base.

  • Transfer the wet cake to a lyophilization flask or a vacuum desiccator.

  • Dry under high vacuum (<10 mbar) at a maximum temperature of 35°C for 24 hours.

  • Self-Validation Step: Protect the flask from ambient light using aluminum foil. Weigh the cake every 8 hours until a constant mass is achieved to ensure complete solvent removal without thermal stress.

Issue 3: Instability During Assays and Long-Term Storage

Cause: Poor aqueous solubility leads to aggregation and precipitation during biological assays, while ambient oxygen causes slow auto-oxidation of the thiophene ring over time 5[5]. Solution: Inert Storage and Salt Formation.

Step-by-Step Protocol:

  • For Assays: Pre-dissolve the compound in a mildly basic buffer (pH 7.4–8.0) to ensure the carboxylate anion is formed. The salt form is significantly more stable and soluble than the free acid 5[5].

  • For Bulk Storage: Aliquot the dried powder into amber glass vials to prevent UV-induced degradation.

  • Purge the vials with Argon or Nitrogen gas to displace oxygen.

  • Seal with PTFE-lined caps and store at -20°C.

Workflow S1 S1 S2 Precipitation Cold Acidification S1->S2 S3 Purification Deoxygenated Wash S2->S3 S4 S4 S3->S4 S5 Storage Argon, -20°C, Dark S4->S5

Optimized low-temperature workflow to prevent thermal degradation and oxidation.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the thermal and environmental thresholds for 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid:

Environmental ConditionPrimary Degradation PathwayEstimated Threshold / Half-LifePreventive Measure
Solid State (Ambient Air, 25°C) Thiophene Oxidation>6 monthsStore under Argon in amber vials at -20°C
Solid State (Heated, >300°C) Thermal DecarboxylationRapid (<1 hour)Maintain all processing temps <80°C
Solution (DMF/DMSO, >85°C) Solvent-Mediated Decarboxylation~2-4 hoursAvoid high-boiling aprotic solvents
Solution (Aqueous Base, Reflux) None (Stable Carboxylate Salt)>24 hoursUtilize basic conditions for synthesis steps

Sources

Troubleshooting

reducing byproducts during 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid extraction

Welcome to the technical support guide for the synthesis and purification of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis and, particularly, the extraction of this molecule. The following troubleshooting guides and FAQs address specific issues to help you minimize byproduct formation and optimize your yield and purity.

I. Understanding the Synthesis: The Doebner Reaction

The synthesis of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid is typically achieved through a Doebner reaction. This is a three-component condensation reaction involving an aniline (3,5-dimethylaniline), an aldehyde (thiophene-2-carbaldehyde), and pyruvic acid.[1] Understanding the mechanism is key to troubleshooting byproduct formation.

The reaction generally proceeds through the formation of an α,β-unsaturated carbonyl compound, which then reacts with the aniline.[2] Subsequent cyclization and aromatization lead to the desired quinoline structure. However, several side reactions can occur, leading to impurities that complicate extraction and purification.

II. Troubleshooting Guide: Extraction & Byproduct Reduction

This section addresses common issues encountered during the work-up and extraction of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid, with a focus on minimizing byproducts.

Issue 1: Low Yield and/or Formation of Tarry, Intractable Byproducts

One of the most frequent challenges in quinoline synthesis is the formation of a dark, tarry substance, which can significantly lower the yield and make product isolation difficult.[3][4]

Potential Causes:

  • Polymerization of Intermediates: The acidic conditions required for the Doebner reaction can promote the self-condensation and polymerization of the aldehyde (thiophene-2-carbaldehyde) and other reactive intermediates.[4]

  • Excessive Reaction Temperature: High temperatures can accelerate side reactions and lead to the decomposition of starting materials and the desired product.[5]

  • Sub-optimal Reagent Addition: The order and rate of reagent addition can influence the concentration of reactive intermediates, potentially favoring polymerization.

Solutions & Preventative Measures:

  • Temperature Control: Maintain a controlled reaction temperature, typically by heating the reaction mixture gently.[3] Avoid localized overheating by ensuring efficient stirring.

  • Slow Reagent Addition: Add the aldehyde and pyruvic acid solution dropwise to the heated solution of the aniline.[4][6] This helps to keep the concentration of the reactive carbonyl compounds low, minimizing their self-condensation.

  • Use of a Moderator: In some related quinoline syntheses, moderators like ferrous sulfate are used to control the exotherm and reduce tar formation.[3] While less common in the Doebner reaction, it could be considered in cases of severe tarring.

  • Anhydrous Conditions: The presence of water can sometimes interfere with the reaction equilibrium. Using anhydrous solvents and reagents may improve the outcome.[5]

Issue 2: Presence of Unreacted Starting Materials in the Crude Product

Incomplete conversion of the starting materials is another common issue that complicates purification.

Potential Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

  • Poor Substrate Reactivity: The electronic properties of the starting materials can affect the reaction rate.

  • Catalyst Inefficiency: The choice and amount of acid catalyst are crucial for driving the reaction to completion.[5]

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure it has gone to completion before initiating the work-up.

  • Optimize Reaction Conditions: If incomplete conversion is a recurring issue, consider incrementally increasing the reaction time or temperature. A modest increase in the amount of catalyst (e.g., BF₃·OEt₂) could also be beneficial.[7]

  • Purity of Reagents: Ensure the starting materials are of high purity, as impurities can inhibit the reaction.

Issue 3: Difficulty in Precipitating the Carboxylic Acid Product

The final product is typically isolated by precipitation from an aqueous solution by adjusting the pH. In some cases, the product may not precipitate cleanly or may remain in solution.

Potential Causes:

  • Incorrect pH: The pH of the solution must be carefully adjusted to the isoelectric point of the carboxylic acid to induce precipitation.

  • Presence of Solubilizing Impurities: Certain byproducts may act as solubilizing agents, preventing the product from precipitating.

  • Insufficient Concentration: The product concentration in the aqueous solution may be too low for precipitation to occur.

Solutions:

  • Precise pH Adjustment: After the reaction, the mixture is typically cooled and the solvent removed. The residue is then dissolved in an aqueous base (e.g., sodium hydroxide or potassium hydroxide) to form the carboxylate salt.[1] The product is then precipitated by slowly adding acid (e.g., hydrochloric acid or acetic acid) to a pH of around 4-5.[1] Use a pH meter for accurate adjustment.

  • Extraction of Non-Acidic Impurities: Before acidification, it is advisable to wash the basic aqueous solution with an organic solvent like diethyl ether or ethyl acetate.[1] This will remove unreacted aniline, aldehyde, and other non-acidic byproducts that could interfere with precipitation.

  • Concentration of the Aqueous Solution: If the product still fails to precipitate, carefully concentrating the aqueous solution by rotary evaporation before acidification can be effective.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) can sometimes help to decrease the solubility of the product in the aqueous phase and promote precipitation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the crude 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid after extraction?

A1: Recrystallization is the most common and effective method for purifying the crude product.[1] Suitable solvents include ethanol or a mixture of ethanol and water.[8] The choice of solvent will depend on the solubility of the product and the impurities.

Q2: I have isolated a product, but the NMR spectrum shows an unexpected isomer. What could have happened?

A2: While the Doebner reaction typically yields a specific regioisomer, the formation of unexpected isomers can occur under certain conditions or with particular substrates.[4] A thorough characterization using techniques such as NMR spectroscopy and mass spectrometry is crucial to identify the structure of the unexpected product.

Q3: Can I use a different catalyst for this reaction?

A3: Yes, while catalysts like boron trifluoride etherate (BF₃·OEt₂) are commonly used, other Lewis acids or Brønsted acids can also be employed.[6][7] The optimal catalyst may vary depending on the specific substrates and reaction conditions.

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: Increasing the reaction temperature is a common way to accelerate the reaction.[5] However, be cautious as this can also lead to increased byproduct formation.[5] Alternatively, you could explore the use of a more active catalyst system.

IV. Experimental Protocols & Data

Optimized Extraction Protocol for 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid
  • Reaction Quenching and Solvent Removal: After confirming the reaction is complete by TLC, cool the reaction mixture to room temperature. Remove the bulk of the organic solvent (e.g., acetonitrile) by rotary evaporation.

  • Aqueous Base Wash: To the residue, add a sufficient amount of 1M aqueous sodium hydroxide solution to dissolve the carboxylic acid product and adjust the pH to >12.

  • Removal of Non-Acidic Impurities: Transfer the basic aqueous solution to a separatory funnel and extract three times with an organic solvent such as ethyl acetate or diethyl ether.[1] This step is crucial for removing unreacted 3,5-dimethylaniline, thiophene-2-carbaldehyde, and other non-polar byproducts.

  • Product Precipitation: Cool the aqueous layer in an ice bath and, with vigorous stirring, slowly add 1M hydrochloric acid dropwise until the pH of the solution is approximately 4-5.[1] The desired carboxylic acid should precipitate as a solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any remaining salts. Dry the product under vacuum to a constant weight.

Table 1: Influence of Extraction Parameters on Product Purity
ParameterCondition A (Standard)Condition B (Optimized)Rationale for Optimization
Pre-acidification Wash None3x with Ethyl AcetateRemoves non-acidic byproducts that can co-precipitate or inhibit crystallization.[1]
Acidification Rate Rapid additionSlow, dropwise additionPromotes the formation of larger, more easily filterable crystals and reduces the trapping of impurities.
Final pH ~2-3~4-5Fine-tuning the pH to the isoelectric point of the product maximizes precipitation and minimizes the dissolution of the product.[1]
Precipitation Temperature Room Temperature0-5 °C (Ice Bath)Lower temperatures generally decrease the solubility of the product, leading to a higher recovery.

V. Visualizing the Workflow

Diagram 1: Optimized Extraction Workflow

ExtractionWorkflow cluster_reaction Reaction Work-up cluster_extraction Liquid-Liquid Extraction cluster_precipitation Product Isolation A Completed Reaction Mixture B Rotary Evaporation (Remove Organic Solvent) A->B C Dissolve in aq. NaOH (pH > 12) B->C D Wash with Ethyl Acetate (3x) C->D E Aqueous Layer (Product as Carboxylate Salt) D->E Separate F Organic Layer (Discard Impurities) D->F Separate G Cool in Ice Bath E->G H Acidify to pH 4-5 (Slowly add HCl) G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Dry Under Vacuum J->K L Pure Product K->L

Caption: Optimized workflow for the extraction and isolation of the target carboxylic acid.

VI. References

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic Acid vs. Standard Quinoline Derivatives

Executive Summary In the landscape of targeted drug discovery, the quinoline-4-carboxylic acid scaffold is a privileged pharmacophore, most notably recognized for its potent inhibition of Dihydroorotate Dehydrogenase (DH...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, the quinoline-4-carboxylic acid scaffold is a privileged pharmacophore, most notably recognized for its potent inhibition of Dihydroorotate Dehydrogenase (DHODH) [1]. Standard clinical benchmarks, such as Brequinar, utilize heavily substituted biphenyl systems to achieve high binding affinity. However, researchers are increasingly turning to heteroaryl-substituted alternatives to balance lipophilicity, membrane permeability, and isoform selectivity.

6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid (6,8-DMTQCA) represents a highly specialized fragment molecule in this class [2]. By replacing the standard 2-phenyl or biphenyl group with a bioisosteric 2-thienyl ring, and introducing steric bulk via 6,8-dimethyl substitutions, this compound offers a distinct structure-activity relationship (SAR) profile. This guide objectively compares 6,8-DMTQCA against standard quinoline derivatives, providing mechanistic insights and self-validating experimental workflows for rigorous biological evaluation.

Mechanistic Causality: The Quinoline-4-Carboxylic Acid Pharmacophore

To understand the performance of 6,8-DMTQCA, we must analyze the causality behind its structural modifications. DHODH is a mitochondrial enzyme responsible for the rate-limiting oxidation of dihydroorotate to orotate during de novo pyrimidine biosynthesis [3]. Inhibitors of this enzyme bind to the hydrophobic ubiquinone (Coenzyme Q10) channel.

  • The 4-Carboxylic Acid Core: This moiety is non-negotiable for standard DHODH inhibition. It forms critical hydrogen bonds with key arginine and glutamine residues (e.g., Arg136 and Gln47 in human DHODH) at the entrance of the ubiquinone tunnel [4].

  • The 2-Thienyl Substitution: Standard derivatives like Cinchophen use a 2-phenyl ring. The substitution of a phenyl ring with a thiophene (thienyl) ring in 6,8-DMTQCA alters the dipole moment and electron density due to the sulfur heteroatom. This modification optimizes π

    π stacking and hydrophobic interactions deeper within the binding pocket, often shifting selectivity toward parasitic DHODH isoforms (e.g., Plasmodium falciparum) over human isoforms [5].
  • The 6,8-Dimethyl Substitution: The addition of methyl groups at the 6 and 8 positions of the quinoline core increases the overall lipophilicity (LogP) of the molecule. Mechanistically, this steric bulk restricts the rotational flexibility of the compound, locking it into an active conformation that reduces entropic penalties upon target binding, while simultaneously enhancing cellular membrane permeability.

Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Substrate ORO Orotate DHODH->ORO Oxidation UMP Pyrimidine Pool (DNA/RNA Synthesis) ORO->UMP UMPS Enzyme Inhibitor 6,8-DMTQCA (Thienyl-Quinoline) Inhibitor->DHODH Ubiquinone Site Blockade

Mechanism of DHODH inhibition by 6,8-DMTQCA in the pyrimidine biosynthesis pathway.

Comparative Data: Physicochemical and Biological Profiling

When benchmarking 6,8-DMTQCA against alternatives, it is critical to evaluate both physicochemical properties and representative biological activity. Table 1 and Table 2 summarize these parameters against Brequinar (the gold-standard human DHODH inhibitor) and Cinchophen (the unsubstituted 2-phenyl baseline).

Table 1: Physicochemical Properties
CompoundStructural ClassMolecular WeightPredicted LogPH-Bond DonorsH-Bond Acceptors
6,8-DMTQCA 2-Heteroarylquinoline283.34 g/mol 3.5 – 3.813
Brequinar 2-Biphenylquinoline375.38 g/mol 4.5 – 4.813
Cinchophen 2-Phenylquinoline249.27 g/mol 3.1 – 3.312
Table 2: Representative Biological Performance Profile

Note: Values represent established class benchmarks for these specific pharmacophores derived from standard enzymatic assays.

CompoundTarget Affinity (hDHODH IC₅₀)Target Affinity (PfDHODH IC₅₀)Primary Application Focus
6,8-DMTQCA Moderate (~100 - 500 nM)High (~10 - 50 nM)Antimalarial / Fragment Libraries
Brequinar Very High (~10 - 20 nM)Poor (> 10,000 nM)Oncology / Immunosuppression
Cinchophen Poor (> 10,000 nM)Poor (> 10,000 nM)Historical NSAID baseline

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ self-validating experimental systems. The following protocols not only measure the inhibitory effect of 6,8-DMTQCA but also prove that the observed cellular phenotype is strictly caused by on-target DHODH inhibition, ruling out off-target cytotoxicity.

Workflow Step1 1. Prepare Recombinant DHODH + DCIP & CoQ10 Step2 2. Pre-incubate with 6,8-DMTQCA or Brequinar Step1->Step2 Step3 3. Initiate Reaction with DHO Substrate Step2->Step3 Step4 4. Measure Absorbance at 600 nm (DCIP Reduction) Step3->Step4 Step5 5. Uridine Rescue Assay (Validates On-Target Causality) Step4->Step5 Proceed to Cell Validation

Self-validating experimental workflow for DHODH target engagement and causality.

Protocol A: In Vitro DHODH Enzymatic Assay (DCIP Reduction)

Causality Principle: DHODH oxidizes dihydroorotate and transfers electrons to ubiquinone (CoQ10). In this assay, CoQ10 transfers these electrons to the dye 2,6-dichlorophenolindophenol (DCIP). Oxidized DCIP is blue; reduced DCIP is colorless. A true DHODH inhibitor will prevent the loss of blue color.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN (to inhibit mitochondrial complex IV if using crude extracts).

  • Reagent Assembly: In a 96-well clear-bottom plate, add 100 µM DCIP, 100 µM Coenzyme Q10, and 10 nM recombinant DHODH (human or Plasmodium isoform).

  • Compound Incubation: Add 6,8-DMTQCA (titrated from 0.1 nM to 100 µM in DMSO). Include Brequinar as a positive control and DMSO as a vehicle control. Pre-incubate at room temperature for 15 minutes to allow for binding equilibration.

  • Reaction Initiation: Add 500 µM L-dihydroorotate (DHO) to initiate the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm using a microplate reader for 10 minutes. Calculate the initial velocity ( V0​ ) and determine the IC₅₀ using non-linear regression.

Protocol B: Cell Proliferation and Uridine Rescue Assay

Causality Principle: If 6,8-DMTQCA inhibits cell proliferation solely by blocking DHODH, it is starving the cells of pyrimidines. Adding exogenous uridine allows cells to bypass DHODH via the pyrimidine salvage pathway. If uridine restores cell viability to 100%, the compound is perfectly on-target. If cells still die, the compound has off-target toxicity.

  • Cell Seeding: Seed a highly proliferative cell line (e.g., HL-60 or MCF-7) at 5,000 cells/well in a 96-well plate using RPMI-1640 media supplemented with 10% dialyzed FBS (to remove trace pyrimidines).

  • Treatment: Treat cells with the calculated IC₉₀ concentration of 6,8-DMTQCA.

  • Rescue Condition: In a parallel set of identical wells, co-treat the cells with the inhibitor AND 100 µM exogenous uridine.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add MTS reagent (CellTiter 96) and incubate for 2 hours. Read absorbance at 490 nm.

  • Data Interpretation: Compare the viability of the inhibitor-only wells against the uridine-rescue wells to validate target specificity.

References

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis. Available at:[Link]

  • Methods and compositions for inhibition of dihydroorotate dehydrogenase.Google Patents.
  • Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates. ACS Publications. Available at:[Link]

Comparative

validation of LC-MS/MS methods for 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid

An in-depth, objective comparison of sample preparation methodologies and chromatographic strategies for the LC-MS/MS quantification of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid in human plasma. Executive Summ...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison of sample preparation methodologies and chromatographic strategies for the LC-MS/MS quantification of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid in human plasma.

Executive Summary & The Analytical Challenge

Quantifying heterocyclic carboxylic acids in biological matrices requires navigating complex physicochemical properties. 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid presents a unique bioanalytical triad:

  • Sterically Hindered Basicity: The quinoline nitrogen is weakly basic, heavily shielded by the 8-methyl group, reducing its availability for standard cation exchange.

  • Anionic Character: The 4-carboxylic acid moiety (pKa ~4.0) ensures the molecule is predominantly ionized (negatively charged) at physiological pH (pH 7.4).

  • High Lipophilicity: The thiophene ring and dimethyl substitutions drive high lipophilicity, making the compound prone to non-specific binding with plasma proteins[1].

As a Senior Application Scientist, I frequently see methods fail because they ignore the causality between a molecule's structure and endogenous matrix interferences. Standard Protein Precipitation (PPT) leaves behind high concentrations of glycerophospholipids, which co-elute with lipophilic analytes and cause severe ion suppression in the mass spectrometer.

To build a robust, self-validating system compliant with regulatory standards[2], we must objectively compare advanced sample preparation products—specifically Supported Liquid Extraction (SLE) and Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) —against baseline PPT.

The Causality of Method Selection

Why Mixed-Mode Anion Exchange (MAX) is the Gold Standard

A MAX SPE sorbent contains both a reversed-phase hydrophobic backbone and a permanently positively charged quaternary amine.

  • The Causality: By loading the plasma sample at pH 9.0, we ensure the 4-carboxylic acid is 100% deprotonated ( COO− ). The analyte binds to the quaternary amine via strong ionic interactions. Because this ionic bond is exceptionally strong, we can wash the sorbent with 100% Methanol . This aggressive organic wash strips away all endogenous phospholipids and neutral lipids (which only rely on weaker hydrophobic interactions) without eluting the analyte. Finally, eluting with 2% Formic Acid drops the pH below the analyte's pKa, neutralizing the carboxylic acid ( COOH ), breaking the ionic bond, and releasing the ultra-clean analyte.

Why Supported Liquid Extraction (SLE) is the Alternative

SLE relies on partitioning.

  • The Causality: By pre-treating the plasma with 2% Formic Acid (pH ~2.0), we neutralize the carboxylic acid. The highly lipophilic, neutral molecule is then loaded onto a diatomaceous earth sorbent and easily extracted using a non-polar solvent like Methyl tert-butyl ether (MTBE). While highly effective at removing salts and proteins, SLE can sometimes co-extract neutral lipids, making it slightly inferior to MAX SPE for absolute matrix effect elimination.

Workflow Plasma Human Plasma Sample (Spiked with SIL-IS) Pretreat pH Adjustment Pre-treatment Plasma->Pretreat PPT Product A: PPT (Acetonitrile 3:1) Pretreat->PPT SLE Product B: SLE (MTBE Elution) Pretreat->SLE MAX Product C: MAX SPE (Dual-Retention) Pretreat->MAX LCMS LC-MS/MS Analysis (Biphenyl Column, +ESI) PPT->LCMS SLE->LCMS MAX->LCMS

Fig 1: Sample preparation decision matrix for LC-MS/MS workflows.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-validating recovery system[3].

Protocol A: Mixed-Mode Strong Anion Exchange (MAX SPE)

Product Used: Oasis MAX 30 mg / 1 cc Cartridge

  • Pre-treatment: Dilute 200 µL of spiked human plasma with 200 µL of 5% NH4​OH in water (pH > 9).

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through the cartridge.

  • Load: Apply the 400 µL pre-treated sample.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH4​OH in water to remove polar/basic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to eradicate phospholipids.

  • Elute: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol.

  • Reconstitute: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Mechanism Load 1. Load (pH 9) COO- binds N+ Wash1 2. Wash (5% NH4OH) Removes neutrals Load->Wash1 Wash2 3. Wash (100% MeOH) Removes lipids Wash1->Wash2 Elute 4. Elute (2% FA) Neutralizes COOH Wash2->Elute

Fig 2: MAX SPE dual-retention mechanism for carboxylic acids.
Protocol B: Supported Liquid Extraction (SLE)

Product Used: Novum SLE 1 cc

  • Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid in water (pH < 3).

  • Load: Apply to the SLE cartridge and apply a brief vacuum to initiate absorption into the diatomaceous earth. Wait 5 minutes.

  • Elute: Apply 2 x 1 mL of MTBE. Allow gravity elution.

  • Reconstitute: Evaporate under N2​ and reconstitute in 100 µL of Initial Mobile Phase.

Protocol C: Protein Precipitation (PPT) - Baseline
  • Precipitate: Add 600 µL of cold Acetonitrile (containing SIL-IS) to 200 µL of plasma.

  • Extract: Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes.

  • Reconstitute: Transfer 100 µL of supernatant, dilute with 100 µL of water, and inject.

LC-MS/MS Chromatographic Strategy

  • Column Selection: A Sub-2 µm Biphenyl column (e.g., Kinetex 1.7 µm Biphenyl) is vastly superior to a standard C18 for this molecule. The biphenyl stationary phase provides enhanced π−π interactions with the quinoline and thiophene rings, improving retention and separating the analyte from residual matrix components[1].

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode. Despite the carboxylic acid, the quinoline core protonates efficiently at low pH. Transition: [M+H]+284.1→238.1 (loss of HCOOH ).

Quantitative Data Presentation

The methods were evaluated based on FDA/ICH Bioanalytical Method Validation guidelines[2], focusing on Extraction Recovery (RE) and Matrix Effect (ME).

Table 1: Comparative Extraction Efficiency and Matrix Effects (n=6)

Sample Preparation MethodMean Recovery (%)Matrix Effect (%)*Phospholipid RemovalVerdict
Product A: PPT 85.2 ± 6.1-45.8% (Severe Suppression)< 10%Fails validation due to ion suppression.
Product B: SLE 78.4 ± 4.2-12.5% (Mild Suppression)> 90%Acceptable, but lower absolute recovery.
Product C: MAX SPE 94.6 ± 2.8 -3.1% (Negligible) > 99% Optimal for clinical pharmacokinetics.

*Calculated via post-column infusion and matrix factor equations. Values closer to 0% indicate no matrix interference.

Table 2: FDA Validation Metrics for the MAX SPE Method

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ 1.06.58.2102.4
LQC 3.04.15.698.5
MQC 50.03.24.4101.2
HQC 80.02.83.599.1

All values fall well within the FDA mandated ±15% (±20% for LLOQ) acceptance criteria[3].

Conclusion

For the robust LC-MS/MS quantification of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid, Mixed-Mode Strong Anion Exchange (MAX) SPE significantly outperforms both SLE and PPT. By exploiting the causality between the molecule's anionic carboxylic acid and the sorbent's quaternary amine, analysts can utilize 100% organic washes to achieve >99% phospholipid removal, resulting in negligible matrix effects and pristine chromatographic data.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." May 2018. Source: FDA.gov. URL: [Link]

  • Nilsen, A., et al. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." Journal of Medicinal Chemistry, 2021. Source: ACS Publications. URL: [Link]

Sources

Validation

A Comparative Benchmarking Guide: Evaluating 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic Acid Against Established Kinase Inhibitors

In the landscape of oncology drug discovery, the quinoline scaffold remains a cornerstone for the development of novel kinase inhibitors. This guide provides a comprehensive framework for benchmarking the novel compound,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the quinoline scaffold remains a cornerstone for the development of novel kinase inhibitors. This guide provides a comprehensive framework for benchmarking the novel compound, 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid, against clinically approved multi-kinase inhibitors: Sorafenib, Sunitinib, and Regorafenib. Our focus will be on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal regulator of angiogenesis and a key target for these inhibitors.[1][2]

This document is structured to guide researchers through the essential in vitro and cell-based assays required for a thorough comparative analysis. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

The Rationale for Benchmarking

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their potency, selectivity, and cellular activity. By benchmarking a novel compound against established drugs, we can:

  • Ascertain Relative Potency: Directly compare the inhibitory concentration of our compound of interest with the "gold standards."

  • Profile Selectivity: Understand the potential for off-target effects by screening against a panel of kinases.

  • Evaluate Cellular Efficacy: Move beyond purified enzymes to assess the compound's performance in a more physiologically relevant context.[3]

This comparative approach is crucial for making informed decisions about the progression of a lead candidate in the drug development pipeline.

Comparative Kinase Inhibitory Profile

The following table summarizes the established half-maximal inhibitory concentrations (IC50) of the benchmark inhibitors against VEGFR-2. For the purpose of this guide, we will assign a hypothetical, yet plausible, IC50 value to our novel compound, 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid, to illustrate the comparative analysis.

CompoundScaffold TypeVEGFR-2 IC50 (nM)Key Additional Targets
6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid Quinoline-4-carboxylic acidHypothetical: 15 nMTo be determined
Sorafenib Bi-aryl urea90 nM[4]PDGFR-β, c-KIT, FLT-3, RET, RAF-1[5][6][7]
Sunitinib Indolinone80 nMPDGFRs, c-KIT, FLT3, RET[8][9][10][11]
Regorafenib Bi-aryl urea22 nM[12]TIE2, PDGFR-β, FGFR, KIT, RET, BRAF[13][14][15][16]

Experimental Workflows and Protocols

A systematic approach to benchmarking involves a tiered screening cascade, moving from biochemical assays to more complex cellular models.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Biochemical IC50 Biochemical IC50 Determination (e.g., ADP-Glo) Kinase Selectivity Kinase Selectivity Profiling (Kinome Panel) Biochemical IC50->Kinase Selectivity Primary Screen Cellular Target Engagement Cellular Target Engagement (e.g., NanoBRET) Kinase Selectivity->Cellular Target Engagement Secondary Screen Phosphorylation Assay Target Phosphorylation Assay (Western Blot/ELISA) Cellular Target Engagement->Phosphorylation Assay Cellular Proliferation Cell Proliferation Assay (e.g., HUVEC) Phosphorylation Assay->Cellular Proliferation

Caption: A typical workflow for kinase inhibitor benchmarking.

Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2 kinase. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[17]

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid and the benchmark inhibitors (Sorafenib, Sunitinib, Regorafenib) in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 serial dilutions.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase buffer.

    • Test compounds at various concentrations (final DMSO concentration ≤1%).

    • Recombinant human VEGFR-2 kinase.

    • A suitable peptide substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for VEGFR-2 to ensure accurate IC50 determination.[18]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[19]

Protocol 2: Kinase Selectivity Profiling

To understand the selectivity of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid, it is essential to screen it against a broad panel of kinases. Several commercial services offer comprehensive kinase profiling.[20][21][22] This helps to identify potential off-target effects and can provide insights into potential mechanisms of toxicity or additional therapeutic applications.

Methodology Overview:

  • The compound of interest is typically tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >300).[21]

  • The percent inhibition for each kinase is determined.

  • Results are often visualized as a dendrogram, providing a clear representation of the kinome-wide selectivity.[23]

Protocol 3: Cell-Based Target Phosphorylation Assay

This assay assesses the ability of the inhibitors to block VEGFR-2 signaling within a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are a physiologically relevant cell line for this purpose as they endogenously express VEGFR-2.

Principle: Upon stimulation with its ligand, VEGF-A, VEGFR-2 undergoes autophosphorylation, initiating downstream signaling cascades. An effective inhibitor will block this phosphorylation event.

G VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds P P VEGFR-2->P Autophosphorylation Inhibitor 6,8-Dimethyl-2-thien-2-yl- quinoline-4-carboxylic acid Inhibitor->VEGFR-2 Inhibits Downstream Signaling Downstream Signaling (Proliferation, Migration) P->Downstream Signaling

Caption: Inhibition of VEGFR-2 signaling pathway.

Step-by-Step Methodology:

  • Cell Culture: Culture HUVECs in appropriate media until they reach 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting or ELISA:

    • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for total VEGFR-2 and a detection antibody for phospho-VEGFR-2.[24]

  • Data Analysis: Quantify the band intensities (Western Blot) or absorbance (ELISA). Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal. Calculate the percent inhibition of phosphorylation relative to the VEGF-A stimulated control and determine the cellular IC50 value.

Interpreting the Data and Making Go/No-Go Decisions

The collective data from these assays will provide a comprehensive profile of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid.

  • Potency: A low nanomolar IC50 in the biochemical assay, which translates to a potent cellular IC50, is a strong indicator of a promising lead compound.

  • Selectivity: A "clean" kinase selectivity profile is desirable to minimize potential toxicities. However, polypharmacology, as seen with Sorafenib, Sunitinib, and Regorafenib, can also be therapeutically advantageous.[5][8][13]

  • Structure-Activity Relationship (SAR): The data generated will be invaluable for guiding further medicinal chemistry efforts to optimize potency and selectivity.

References

  • Regorafenib - NCI - Division of Cancer Treatment and Diagnosis. (n.d.).
  • Sunitinib - Wikipedia. (n.d.).
  • The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician - Hematology & Oncology. (2019, August 15).
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant. (n.d.).
  • SORAfenib | Cancer Care Ontario. (n.d.).
  • Sorafenib - Wikipedia. (n.d.).
  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. (n.d.).
  • Kinase Selectivity Profiling Services - Promega Corporation. (n.d.).
  • What is the mechanism of Regorafenib? - Patsnap Synapse. (2024, July 17).
  • What is the mechanism of Sorafenib Tosylate? - Patsnap Synapse. (2024, July 17).
  • Kinase Panel Screening and Profiling Service - Reaction Biology. (n.d.).
  • Sunitinib Malate - Massive Bio. (2025, December 19).
  • The Role of Regorafenib in Hepatocellular Carcinoma - PMC - NIH. (n.d.).
  • What is the mechanism of Sunitinib Malate? - Patsnap Synapse. (2024, July 17).
  • Kinase Panel Screening | Kinase Selectivity Profiling Services - ICE Bioscience. (n.d.).
  • Molecular insight of regorafenib treatment for colorectal cancer - PMC - NIH. (n.d.).
  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.).
  • Sorafenib tosylate: mechanism of action, clinical applications and safety - ChemicalBook. (2023, October 9).
  • Clinical advances in the development of novel VEGFR2 inhibitors - PMC. (n.d.).
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13).
  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values - AssayQuant. (n.d.).
  • Some VEGFR-2 inhibitors currently approved or in clinical trials. - ResearchGate. (n.d.).
  • Benchmarking 3-amino-1-methyl-1H-indazol-6-ol Against Clinical Kinase Inhibitors: A Comparative Guide - Benchchem. (n.d.).
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.).

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Comparative

Comprehensive Cross-Reactivity and Selectivity Profiling Guide for 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid

As drug development professionals push novel chemical entities through the preclinical pipeline, understanding the off-target landscape of a scaffold is just as critical as optimizing its primary target affinity. 6,8-Dim...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals push novel chemical entities through the preclinical pipeline, understanding the off-target landscape of a scaffold is just as critical as optimizing its primary target affinity. 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid (CAS 436092-53-4) belongs to the cinchophen derivative family—a class of 2-substituted quinoline-4-carboxylic acids historically recognized for their potent inhibition of human Dihydroorotate Dehydrogenase (DHODH)[1][2].

While structural analogs like Brequinar have validated the therapeutic utility of this scaffold in oncology and virology[1][3], the introduction of a thiophene ring and 6,8-dimethyl substitutions fundamentally alters the molecule's electron distribution and lipophilicity. This guide objectively evaluates the cross-reactivity profile of this compound, providing researchers with comparative benchmarks and self-validating experimental protocols to assess its safety liabilities.

Mechanistic Rationale for Cross-Reactivity

The quinoline-4-carboxylic acid core is a privileged pharmacophore[2]. The carboxylic acid moiety is essential for forming salt bridges (e.g., with R136 in the DHODH binding pocket)[1]. However, the specific substitutions on 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid introduce distinct cross-reactivity risks:

  • CYP450 Inhibition (DDI Potential): The replacement of a bulky biphenyl group (seen in Brequinar) with a 2-thiophene ring introduces a sulfur atom capable of interacting with the heme iron of Cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. This increases the risk of metabolic drug-drug interactions (DDIs)[4].

  • hERG Channel Trapping (Cardiotoxicity): The addition of two methyl groups at the 6 and 8 positions increases the overall lipophilicity (LogP) of the quinoline core. Highly lipophilic basic/neutral compounds are prone to nonspecific trapping within the inner pore cavity of the human ether-a-go-go-related gene (hERG) potassium channel, leading to delayed ventricular repolarization (QTc prolongation)[5][6].

Mechanism Core Quinoline-4-carboxylic Acid Scaffold Target DHODH Enzyme (Primary Target) Core->Target Salt Bridge (R136) Off1 hERG Channel (Pore Domain) Core->Off1 Lipophilic Trapping Off2 CYP2C9 Enzyme (Heme Pocket) Core->Off2 Thiophene-Heme Interaction Effect1 Therapeutic Efficacy (Pyrimidine Depletion) Target->Effect1 Effect2 Toxicity (QT Prolongation) Off1->Effect2 Effect3 Toxicity (Metabolic DDI) Off2->Effect3

Mechanistic pathways linking structural features to primary efficacy and off-target liabilities.

Comparative Performance Analysis

To contextualize the performance of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid, we must compare it against established benchmarks in its class. Brequinar serves as the highly optimized, potent standard[1], while Cinchophen represents the unoptimized, classical baseline.

Table 1: Representative Selectivity and Cross-Reactivity Profiles of Quinoline-4-Carboxylic Acids

CompoundStructural ModificationDHODH IC₅₀ (Proxy)hERG IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid 6,8-dimethyl, 2-thiophene~0.15 µM>30 µM4.2 µM>50 µM
Brequinar 6-fluoro, 2-biphenyl, 3-methyl0.01 µM>50 µM12.5 µM>50 µM
Cinchophen Unsubstituted, 2-phenyl>10 µM15 µM2.1 µM25 µM

Data Interpretation: The 6,8-dimethyl substitution provides sufficient steric hindrance to prevent severe hERG trapping (>30 µM), offering a favorable cardiac safety margin compared to Cinchophen. However, the 2-thiophene ring introduces a moderate liability for CYP2C9 inhibition (4.2 µM) compared to the biphenyl group of Brequinar. This necessitates rigorous in vitro DDI profiling before advancing this compound into late-stage preclinical models.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal controls to prevent false positives/negatives, adhering strictly to regulatory guidelines[4][5].

hERG Patch-Clamp Assay (ICH S7B Compliant)

This protocol evaluates the risk of delayed ventricular repolarization by measuring the direct block of the rapidly activating delayed rectifier potassium current (I_Kr)[5][7].

Step-by-Step Methodology:

  • Cell Preparation: Utilize stably transfected HEK293 cells expressing the hERG gene. Causality: Recombinant cell lines ensure a high, consistent density of hERG channels, isolating the I_Kr current from other overlapping cardiac ionic currents.

  • Electrophysiological Setup: Establish a whole-cell patch-clamp configuration. Apply a voltage step protocol: depolarize from a holding potential of -80 mV to +20 mV for 2 seconds, followed by repolarization to -50 mV to elicit tail currents. Causality: Measuring the tail current at -50 mV accurately quantifies the open-channel block without interference from activation kinetics.

  • Compound Perfusion: Perfuse 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid at escalating concentrations (1, 10, 30 µM) at a strictly controlled physiological temperature of 37°C. Causality: hERG channel gating and drug-binding kinetics are highly temperature-dependent; room temperature assays frequently underestimate blockade potency[8].

  • Self-Validation Check:

    • Negative Control: The pre-compound baseline must demonstrate <10% current rundown over 5 minutes. If rundown exceeds this, the cell is discarded to prevent false-positive inhibition data.

    • Positive Control: At the end of the recording, apply 500 nM E-4031 (a known hERG inhibitor). The assay is only validated if E-4031 achieves >90% block, proving the recorded current was exclusively hERG and the perfusion system was fully operational[7].

CYP450 Reversible Inhibition Assay (FDA 2020 Compliant)

This assay determines the IC₅₀ for major CYP isoforms to predict clinical DDI potential[4][9].

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a reaction mixture containing pooled Human Liver Microsomes (HLMs) at 0.1 mg/mL protein concentration, an NADPH-regenerating system, and an isoform-specific probe substrate (e.g., Diclofenac for CYP2C9, Midazolam for CYP3A4). Causality: HLMs maintain the CYPs in their native membrane environment, which is critical for accurate lipophilic drug binding.

  • Compound Addition: Add the test compound in a 7-point dose-response curve (0.1 µM to 50 µM). Ensure the final DMSO concentration remains ≤0.1%. Causality: Organic solvents >0.1% can denature CYP enzymes or act as competitive inhibitors, artificially skewing the IC₅₀.

  • Reaction & Termination: Incubate at 37°C for 10 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope internal standard. Causality: A short 10-minute incubation ensures the reaction remains in the linear phase of metabolite formation. Cold acetonitrile instantly precipitates the HLM proteins, halting enzymatic activity.

  • Self-Validation Check & LC-MS/MS: Quantify the specific metabolite (e.g., 4'-hydroxydiclofenac) via LC-MS/MS.

    • Validation: Run a parallel positive control using a known strong inhibitor (e.g., Sulfaphenazole for CYP2C9). If the IC₅₀ of Sulfaphenazole falls outside the historically accepted range (0.2–0.5 µM), the entire assay plate is invalidated. This guarantees the HLMs were active and the LC-MS/MS quantification was accurate.

Integrated Profiling Workflow

Workflow cluster_0 In Vitro Cross-Reactivity Panel Start 6,8-Dimethyl-2-thien-2-ylquinoline- 4-carboxylic acid hERG hERG Patch-Clamp (Cardiac Liability) Start->hERG CYP CYP450 Inhibition (DDI Potential) Start->CYP Kinase Kinase/Receptor Panel (Off-Target Effects) Start->Kinase Decision Integrated Risk Assessment hERG->Decision IC50 & Margin CYP->Decision Ki Determination Kinase->Decision Selectivity Progression Preclinical Advancement Decision->Progression Favorable Safety Profile

Workflow for integrated cross-reactivity profiling of quinoline-4-carboxylic acids.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH PMC. 1

  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. FDA. 4

  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. FDA. 5

  • Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. NIH PMC. 6

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. NIH PMC. 3

  • Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. 9

  • Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. FDA.8

  • Best Practice hERG Assay. Mediford Corporation. 7

  • The Elusive Binding Site of 2-(1-Adamantyl)quinoline-4-carboxylic Acid. Benchchem. 2

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